molecular formula C24H23ClN2O5S B11237841 N-(5-chloro-2-methoxyphenyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

N-(5-chloro-2-methoxyphenyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11237841
M. Wt: 487.0 g/mol
InChI Key: DMQFULPUNDEFBP-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzoxazine ring, a sulfonyl group, and a carboxamide group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves multiple steps, including the formation of the benzoxazine ring and the introduction of the sulfonyl and carboxamide groups. Common synthetic routes may involve:

    Formation of the Benzoxazine Ring: This can be achieved through a cyclization reaction involving an appropriate phenol derivative and an amine.

    Introduction of the Sulfonyl Group: This step may involve the reaction of the benzoxazine intermediate with a sulfonyl chloride in the presence of a base.

    Formation of the Carboxamide Group: This can be accomplished by reacting the intermediate with an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens, alkyl halides, or sulfonyl chlorides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-(5-chloro-2-methoxyphenyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide exerts its effects involves interactions with molecular targets and pathways. For instance, it may interact with specific enzymes or receptors, leading to modulation of biological processes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methoxyphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide: Similar structure but lacks the 7-methyl group.

    N-(5-chloro-2-methoxyphenyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-2H-1,4-benzoxazine-2-carboxamide: Similar structure but lacks the dihydro component.

Uniqueness

The uniqueness of N-(5-chloro-2-methoxyphenyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H23ClN2O5S

Molecular Weight

487.0 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-7-methyl-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C24H23ClN2O5S/c1-15-4-8-18(9-5-15)33(29,30)27-14-23(32-22-12-16(2)6-10-20(22)27)24(28)26-19-13-17(25)7-11-21(19)31-3/h4-13,23H,14H2,1-3H3,(H,26,28)

InChI Key

DMQFULPUNDEFBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=CC(=C3)C)C(=O)NC4=C(C=CC(=C4)Cl)OC

Origin of Product

United States

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